molecular formula C16H18N2O4S B296211 N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide

N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide

Numéro de catalogue: B296211
Poids moléculaire: 334.4 g/mol
Clé InChI: QTWLWQLZDRVTPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that is currently being researched for its potential use in treating chronic pain. EMA401 works by targeting a specific receptor in the nervous system that is involved in the transmission of pain signals.

Mécanisme D'action

The TRPV1 receptor is a cation channel that is expressed in sensory neurons and is involved in the transmission of pain signals. When activated, the TRPV1 receptor opens and allows calcium ions to enter the cell, leading to the transmission of pain signals. N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide works by blocking the TRPV1 receptor, preventing the entry of calcium ions and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of chronic pain. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant side effects observed. This compound has also been shown to have a long half-life, which could potentially allow for once-daily dosing in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is its specificity for the TRPV1 receptor, which reduces the risk of off-target effects. In addition, this compound has been shown to be effective in reducing pain in animal models of chronic pain, which suggests that it has potential as a treatment for humans. However, one limitation of this compound is that it has not yet been tested in clinical trials in humans, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several future directions for research on N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide. One direction is to further investigate the safety and efficacy of this compound in clinical trials in humans. Another direction is to explore the potential use of this compound in combination with other pain medications to enhance its effectiveness. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers that could be used to predict patient response to the drug. Finally, research is needed to explore the potential use of this compound in other conditions, such as neuropathic pain and cancer-related pain.

Méthodes De Synthèse

The synthesis of N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-ethoxyphenol with 4-nitrobenzene-1-sulfonyl chloride to form 2-ethoxyphenyl 4-nitrobenzenesulfonate. This compound is then reacted with methylamine to form N-(2-ethoxyphenyl)-4-nitrobenzamide. The final step involves the reduction of N-(2-ethoxyphenyl)-4-nitrobenzamide with sodium dithionite to form this compound.

Applications De Recherche Scientifique

N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is currently being researched for its potential use in treating chronic pain. Chronic pain is a complex condition that affects millions of people worldwide and is often difficult to treat with currently available medications. This compound works by targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. By blocking the TRPV1 receptor, this compound has the potential to reduce pain without the side effects associated with currently available pain medications.

Propriétés

Formule moléculaire

C16H18N2O4S

Poids moléculaire

334.4 g/mol

Nom IUPAC

N-(2-ethoxyphenyl)-4-(methanesulfonamido)benzamide

InChI

InChI=1S/C16H18N2O4S/c1-3-22-15-7-5-4-6-14(15)17-16(19)12-8-10-13(11-9-12)18-23(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19)

Clé InChI

QTWLWQLZDRVTPY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C

SMILES canonique

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.